molecular formula C11H11N3O B13883202 6-(methylamino)-2-phenylpyrimidin-4(3H)-one CAS No. 31937-01-6

6-(methylamino)-2-phenylpyrimidin-4(3H)-one

Cat. No.: B13883202
CAS No.: 31937-01-6
M. Wt: 201.22 g/mol
InChI Key: JNIFVYDWVXRTEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenyl-4,6-dichloropyrimidine with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(methylamino)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(methylamino)-2-phenylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(methylamino)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(methylamino)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

31937-01-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-(methylamino)-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c1-12-9-7-10(15)14-11(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

JNIFVYDWVXRTEX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=O)NC(=N1)C2=CC=CC=C2

Origin of Product

United States

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